2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as ATD, is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. ATD is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, optical materials, and catalysts. ATD has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. It has also been used in the production of a range of polymers and optical materials.
Scientific Research Applications
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science and engineering. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the production of polymers, optical materials, and catalysts. This compound has also been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents.
Mechanism of Action
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound that has a wide range of applications in the fields of science, engineering, and medicine. This compound acts as a catalyst in the synthesis of a variety of compounds. It has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials.
Biochemical and Physiological Effects
This compound is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. This compound has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials. This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to have antimicrobial and antifungal activity, as well as anti-inflammatory and antioxidant effects. This compound has also been shown to have anti-cancer activity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science, engineering, and medicine. This compound has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials. The advantages of using this compound in laboratory experiments include its wide range of applications, its low cost, and its ease of use. The limitations of using this compound in laboratory experiments include the fact that it can be toxic, it can be difficult to purify, and it can be difficult to store.
Future Directions
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound with a wide range of applications in the fields of science, engineering, and medicine. The future directions for this compound include the development of new applications in the fields of pharmaceuticals, dyes, and other organic compounds. Additionally, this compound could be used to develop new polymers, optical materials, and catalysts. Furthermore, this compound could be used to develop new drugs, including antibiotics, antifungals, and anti-cancer agents. Finally, this compound could be used to develop new biochemical and physiological effects.
Properties
IUPAC Name |
2-acetyl-1,2,4-triazine-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYRCPVUXDEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276959 | |
Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-50-5 | |
Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4338-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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